

# Spectroscopic Profile of 1-(Azetidin-3-yl)piperidine: A Technical Guide

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Compound of Interest		
Compound Name:	1-(Azetidin-3-yl)piperidine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of **1-(Azetidin-3-yl)piperidine**. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document leverages established principles of spectroscopic interpretation and data from structurally related azetidine and piperidine derivatives to forecast the anticipated spectral features. The information herein serves as a valuable resource for the identification, characterization, and quality control of this and similar molecules in a research and development setting.

## **Predicted Spectroscopic Data**

The following sections and tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(Azetidin-3-yl)piperidine**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted <sup>1</sup>H and <sup>13</sup>C NMR data are based on the typical chemical shifts observed for protons and carbons in azetidine and piperidine ring systems.

Table 1: Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment (Proton)
~3.5 - 3.7	m	2H	Azetidine-CH2 (α to NH)
~3.2 - 3.4	m	1H	Azetidine-CH
~2.9 - 3.1	t	2H	Azetidine-CH2 (α to N-piperidine)
~2.3 - 2.5	m	4H	Piperidine-CH $_2$ ( $\alpha$ to N)
~1.8	s (broad)	1H	NH
~1.5 - 1.7	m	4H	Piperidine-CH $_2$ ( $\beta$ to N)
~1.4 - 1.5	m	2H	Piperidine-CH <sub>2</sub> (y to N)

Table 2: Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment (Carbon)
~60 - 65	Azetidine-CH
~50 - 55	Piperidine-CH <sub>2</sub> (α to N)
~45 - 50	Azetidine-CH <sub>2</sub>
~26 - 30	Piperidine-CH <sub>2</sub> (β to N)
~24 - 26	Piperidine-CH2 (γ to N)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are characteristic of secondary amines and saturated C-H and C-N bonds.



Table 3: Predicted Significant IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 3400	Medium, Broad	N-H Stretch (Azetidine)
~2920 - 2960	Strong	C-H Stretch (Asymmetric, CH <sub>2</sub> )
~2850 - 2880	Strong	C-H Stretch (Symmetric, CH <sub>2</sub> )
~1440 - 1470	Medium	C-H Bend (Scissoring)
~1100 - 1200	Medium	C-N Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data is for a standard electron ionization (EI) source. The molecular weight of **1-(Azetidin-3-yl)piperidine** is 140.23 g/mol . Cyclic amines are known to produce a discernible molecular ion peak.[1]

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Relative Intensity	Assignment
140	Moderate	[M]+ (Molecular Ion)
139	Moderate	[M-H]+
111	Moderate	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of ethyl group from piperidine)
84	High	[C₅H10N]+ (Piperidine ring fragment)
70	High	[C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup> (Azetidine ring fragmentation product)
56	High	[C₃H₅N]+ (Further fragmentation)



## **Experimental Protocols**

The following are generalized methodologies for the key spectroscopic experiments. These protocols can be adapted for the analysis of **1-(Azetidin-3-yl)piperidine**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of 1-(Azetidin-3-yl)piperidine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[2] Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]
- ¹H NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
  - Set a spectral width of approximately 12-15 ppm.
  - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A higher number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of the <sup>13</sup>C isotope.
  - Set a spectral width of approximately 200-220 ppm.
  - Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform.[4] Phase and baseline correct the resulting spectrum. Reference the chemical



shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

- Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.[5] For transmission, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.[5]
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
  - Record the sample spectrum over a range of approximately 4000-400 cm<sup>-1</sup>.
  - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 This can be done via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7]

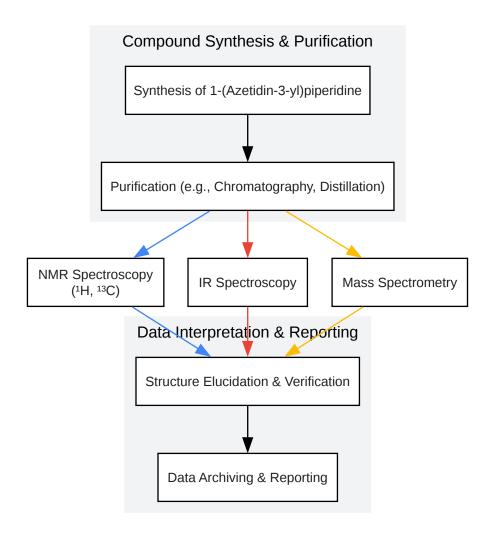


- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions.[8] Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the protonated molecular ion [M+H]<sup>+</sup>.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or a similar detector records the abundance of each ion.
- Data Processing: The data system plots the relative abundance of ions as a function of their m/z ratio to generate a mass spectrum.

## **Workflow Visualization**

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1-(Azetidin-3-yl)piperidine**.





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Caption: General workflow for spectroscopic analysis.

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